
(3R)-3-Phenylbutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to the third carbon of a butane chain, which also contains two hydroxyl groups at the first and third positions. The (3R) designation indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 3-phenyl-3-hydroxybutan-2-one using a chiral catalyst. This method ensures the production of the desired enantiomer. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst like a rhodium complex.
Another synthetic route involves the asymmetric dihydroxylation of 3-phenyl-1-butene. This reaction uses osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand to induce the desired stereochemistry. The reaction conditions usually include a co-oxidant like N-methylmorpholine N-oxide (NMO) and a solvent such as tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors like cost, availability of reagents, and desired purity. Catalytic hydrogenation and asymmetric dihydroxylation are commonly used due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: 3-Phenylbutane-1,3-dione or 3-Phenylbutanoic acid.
Reduction: 3-Phenylbutane.
Substitution: 3-Phenyl-1-chlorobutane or 3-Phenyl-1-bromobutane.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-Phenylbutane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Phenylbutane-1,3-diol: The enantiomer of (3R)-3-Phenylbutane-1,3-diol with opposite stereochemistry.
3-Phenylbutane-1,2-diol: A diol with hydroxyl groups at the first and second positions.
3-Phenylbutane-1,4-diol: A diol with hydroxyl groups at the first and fourth positions.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other positional isomers. The presence of hydroxyl groups at the first and third positions allows for distinct chemical reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
68330-54-1 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(3R)-3-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
BQNJVHGCZBNKBG-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@](CCO)(C1=CC=CC=C1)O |
Kanonische SMILES |
CC(CCO)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



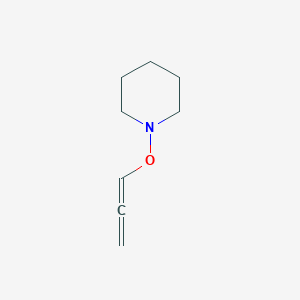
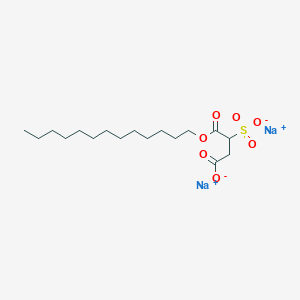
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
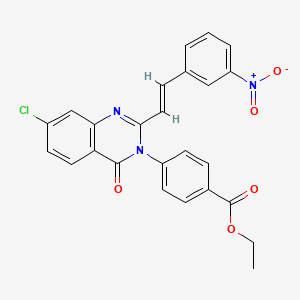
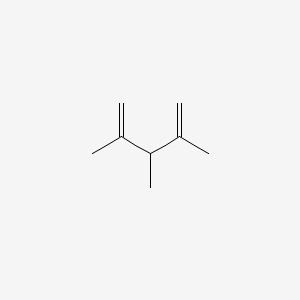
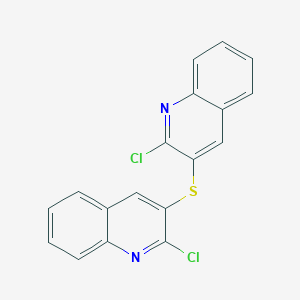
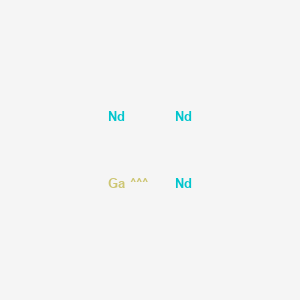


![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
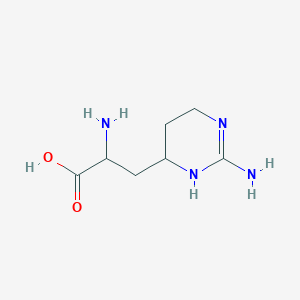
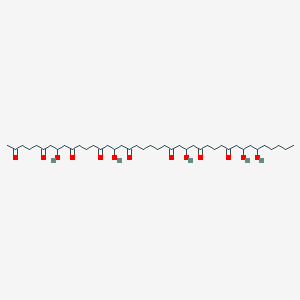
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
